Sarolaner

Catalog No.
S542504
CAS No.
1398609-39-6
M.F
C23H18Cl2F4N2O5S
M. Wt
581.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sarolaner

CAS Number

1398609-39-6

Product Name

Sarolaner

IUPAC Name

1-[6-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]spiro[1H-2-benzofuran-3,3'-azetidine]-1'-yl]-2-methylsulfonylethanone

Molecular Formula

C23H18Cl2F4N2O5S

Molecular Weight

581.4 g/mol

InChI

InChI=1S/C23H18Cl2F4N2O5S/c1-37(33,34)9-19(32)31-10-21(11-31)15-3-2-12(4-13(15)8-35-21)18-7-22(36-30-18,23(27,28)29)14-5-16(24)20(26)17(25)6-14/h2-6H,7-11H2,1H3/t22-/m0/s1

InChI Key

FLEFKKUZMDEUIP-QFIPXVFZSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PF-6450567; PF 6450567; PF6450567; Sarolaner

Canonical SMILES

CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NOC(C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F

Isomeric SMILES

CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NO[C@@](C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F

The exact mass of the compound Sarolaner is 580.025 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antiparasitic products, insecticides and repellents, Macrocyclic lactones, combinations -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Sarolaner is a highly potent, spiroazetidine-containing isoxazoline ectoparasiticide engineered specifically for veterinary applications. Functioning as a selective antagonist of arthropod gamma-aminobutyric acid (GABA) and glutamate-gated chloride channels, it is distinguished from earlier agrochemical-derived isoxazolines by its tailored pharmacokinetic profile and structural optimization. For procurement professionals and formulation scientists, Sarolaner's value lies in its high enantiomeric purity (formulated exclusively as the active S-enantiomer) and its specific half-life of 11–12 days, which is optimized for strict monthly dosing regimens without excessive bioaccumulation [1]. These baseline properties make it a premium active pharmaceutical ingredient (API) for targeted companion animal therapeutics, offering distinct manufacturability and safety margin advantages over racemic or longer-acting in-class alternatives.

Substituting Sarolaner with other isoxazolines, such as afoxolaner or fluralaner, fundamentally alters formulation viability and application-critical performance. Sarolaner is synthesized and isolated as a pure S-enantiomer, whereas alternatives like afoxolaner are often utilized as racemic mixtures; substituting a racemate doubles the required API mass to achieve the same active load, complicating excipient ratios and increasing the host's metabolic burden [1]. Furthermore, the pharmacokinetic profiles are not interchangeable: fluralaner is structurally designed for extended 12-week retention, and afoxolaner exhibits a longer ~15.5-day half-life. Replacing Sarolaner (11–12 day half-life) with these analogs in a monthly preventative formulation risks dangerous API bioaccumulation over repeated doses or requires complete regulatory reformulation of the dosing schedule [1].

Enantiomeric Purity and Active Pharmaceutical Ingredient (API) Load

Sarolaner is synthesized and purified exclusively as the chirally pure S-enantiomer, which contains the entirety of the compound's flea and tick activity. In contrast, other isoxazolines like afoxolaner are often manufactured and formulated as racemic mixtures [1].

Evidence DimensionEnantiomeric Composition
Target Compound Data100% pure S-enantiomer
Comparator Or BaselineRacemic isoxazoline mixtures (50% active / 50% inactive isomer)
Quantified DifferenceEliminates the 50% inactive isomer burden present in racemic alternatives.
ConditionsAPI synthesis and isolation for veterinary formulation

Procuring the pure S-enantiomer streamlines formulation by halving the required API mass to achieve efficacy, thereby reducing excipient requirements and lowering the metabolic clearance burden in the host.

Pharmacokinetic Half-Life for Monthly Formulation Compatibility

Sarolaner was structurally optimized with spiroazetidine and sulfone moieties to achieve a specific elimination half-life of 11–12 days in canine models. This contrasts with afoxolaner, which demonstrates a longer terminal half-life of 15.5 days, and fluralaner, which is engineered for a 12-week duration [REFS-1, REFS-3].

Evidence DimensionElimination Half-Life (Canine Model)
Target Compound Data11–12 days
Comparator Or BaselineAfoxolaner (15.5 days) and Fluralaner (>80 days)
Quantified Difference22% shorter half-life than afoxolaner; significantly shorter than fluralaner.
ConditionsIn vivo canine pharmacokinetic profiling following oral administration

The tailored 11–12 day half-life allows formulators to design strict 30-day dosing regimens without the regulatory and safety risks of long-term API bioaccumulation.

In Vitro Parasiticidal Potency for Low-Dose Formulation

In direct head-to-head in vitro comparative assays against both afoxolaner and fluralaner, Sarolaner demonstrated superior potency. It achieved an LC80 of 0.1 µg/mL against C. felis (fleas) and an LC100 of 0.03 µg/mL against O. turicata (ticks), outperforming the comparators [1].

Evidence DimensionIn Vitro Lethal Concentration (LC100) vs O. turicata
Target Compound Data0.03 µg/mL
Comparator Or BaselineAfoxolaner and Fluralaner (required higher concentrations for LC100)
Quantified DifferenceHighest absolute potency among the three tested isoxazolines in direct screening.
ConditionsIn vitro ingestion assay against soft ticks (O. turicata)

Higher intrinsic potency allows manufacturers to utilize lower absolute API quantities per commercial dose, reducing raw material costs and minimizing tablet size.

Off-Target Mammalian Receptor Safety Margin

A comparative analysis of isoxazoline activity on mammalian GABA receptors expressed in Xenopus oocytes revealed that Sarolaner has a significantly higher IC50 (indicating lower off-target inhibition) on canine GABARs compared to fluralaner. Sarolaner's IC50 ranged from 10.2 to 21.8 µM, whereas fluralaner showed much stronger off-target binding with an IC50 of 1.9 to 13 µM [1].

Evidence DimensionIC50 on Canine GABA Receptors
Target Compound Data10.2 to 21.8 µM
Comparator Or BaselineFluralaner (1.9 to 13 µM)
Quantified DifferenceSarolaner requires a significantly higher concentration to inhibit mammalian receptors, indicating a wider safety margin.
ConditionsTwo-electrode voltage-clamp measurements in Xenopus oocytes expressing canine GABARs

A higher IC50 on mammalian receptors translates to a wider safety margin against neurological adverse events, a critical metric for veterinary procurement and regulatory approval.

Veterinary API Formulation for Monthly Ectoparasiticides

Sarolaner is the optimal choice for formulating monthly oral ectoparasiticides. Its specific 11–12 day half-life ensures that efficacy is maintained for exactly 35 days without the risk of long-term bioaccumulation seen in longer-acting comparators like fluralaner [1]. This makes it the preferred API for manufacturers targeting strict 30-day compliance cycles.

High-Purity Enantioselective Agrochemical Benchmarking

Because Sarolaner is synthesized and isolated as a 100% pure S-enantiomer, it serves as an ideal high-purity benchmark in agrochemical and veterinary lead optimization studies [1]. Researchers developing new isoxazoline derivatives use Sarolaner to establish baseline metrics for enantiomer-specific target binding, avoiding the confounding variables introduced by racemic standards like afoxolaner.

Comparative Receptor Pharmacology and Safety Assays

Due to its quantified lower binding affinity (higher IC50) to mammalian GABA receptors compared to fluralaner, Sarolaner is utilized in comparative neurotoxicology assays [2]. It acts as a critical reference compound for researchers mapping the structural determinants of arthropod-versus-mammalian receptor selectivity in ligand-gated chloride channels.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

10

Exact Mass

580.0249609 Da

Monoisotopic Mass

580.0249609 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DM113FTW7F

Drug Indication

For the treatment of tick infestations (Dermacentor reticulatus, Ixodes hexagonus, Ixodes ricinus and Rhipicephalus sanguineus). The veterinary medicinal product has immediate and persistent tick killing activity for at least 5 weeks. For the treatment of flea infestations (Ctenocephalides felis and Ctenocephalides canis). The veterinary medicinal product has immediate and persistent flea killing activity against new infestations for at least 5 weeks. The veterinary medicinal product can be used as part of a treatment strategy for the control of Flea Allergy Dermatitis (FAD). For the treatment of sarcoptic mange (Sarcoptes scabiei). For the treatment of ear mite infestations (Otodectes cynotis). For the treatment of demodicosis (Demodex canis). Fleas and ticks must attach to the host and commence feeding in order to be exposed to the active substance.
For the treatment of tick infestations (Dermacentor reticulatus, Ixodes hexagonus,Ixodes ricinus and Rhipicephalus sanguineus). The veterinary medicinal product has immediate and persistent tick killing activity for at least 5 weeks. , , For the treatment of flea infestations (Ctenocephalides felis and Ctenocephalides canis). The veterinary medicinal product has immediate and persistent flea killing activity against new infestations for at least 5 weeks. The veterinary medicinal product can be used as part of a treatment strategy for the control of Flea Allergy Dermatitis (FAD). , , For the treatment of sarcoptic mange (Sarcoptes scabiei). , , For the treatment of ear mite infestations (Otodectes cynotis). , , For the treatment of demodicosis (Demodex canis). , , Fleas and ticks must attach to the host and commence feeding in order to be exposed to the active substance. ,

Wikipedia

Sarolaner

Use Classification

Veterinary drugs -> Ectoparasiticides for systemic use -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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